molecular formula C14H21N5O3 B2984960 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 673493-99-7

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione

Katalognummer B2984960
CAS-Nummer: 673493-99-7
Molekulargewicht: 307.354
InChI-Schlüssel: LRBCFMXOLFSSPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as DDR1-IN-1, is a small molecule inhibitor that has gained significant attention in recent years for its potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action and its ability to target specific proteins in the body.

Wirkmechanismus

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione selectively inhibits the kinase activity of DDR1, which is a receptor tyrosine kinase that is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion. DDR1 is overexpressed in various types of cancer cells and is associated with cancer progression and metastasis. 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione binds to the ATP-binding site of DDR1 and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways that are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models. This compound has also been shown to reduce fibrosis in animal models of liver and lung fibrosis. Additionally, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

Vorteile Und Einschränkungen Für Laborexperimente

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is a potent and selective inhibitor of DDR1 kinase activity, making it a valuable tool for studying the role of DDR1 in various cellular processes, including cancer progression and fibrosis. However, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.

Zukünftige Richtungen

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Future research should focus on the clinical development of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione for the treatment of cancer, fibrosis, and other diseases. Additionally, further studies are needed to investigate the potential side effects and long-term safety of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione in humans. Finally, future research should focus on the development of new and more potent DDR1 inhibitors that can overcome the limitations of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione.

Synthesemethoden

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is synthesized by a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylmorpholine with 4-chloro-3-nitrobenzaldehyde to form 2,6-dimethyl-4-[(4-nitrobenzyl)morpholin-3-yl]benzaldehyde. This intermediate is then reduced to 2,6-dimethyl-4-[(4-aminobenzyl)morpholin-3-yl]benzaldehyde using hydrogen gas and a palladium catalyst. The final step involves the reaction of 2,6-dimethyl-4-[(4-aminobenzyl)morpholin-3-yl]benzaldehyde with 6-chloro-1,3-dimethyluracil in the presence of a base to form 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione.

Wissenschaftliche Forschungsanwendungen

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to selectively inhibit DDR1 kinase activity, which is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion. 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models, making it a promising candidate for cancer therapy. Additionally, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce fibrosis in animal models of liver and lung fibrosis, suggesting its potential for the treatment of fibrotic diseases.

Eigenschaften

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-8-5-19(6-9(2)22-8)7-10-15-11-12(16-10)17(3)14(21)18(4)13(11)20/h8-9H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCFMXOLFSSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-d ione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.